3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol
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Overview
Description
3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a 3,4-diethoxyphenyl group attached to the oxazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization under acidic or basic conditions to yield the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl or oxazole ring.
Scientific Research Applications
3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of biological molecules. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxyphenethylamine: This compound shares the 3,4-diethoxyphenyl group but differs in its overall structure and properties.
3,4-Dimethoxyphenylpropanoic acid: Another compound with a similar phenyl group but different functional groups and reactivity.
Uniqueness
3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol is unique due to its oxazole ring, which imparts distinct chemical and biological properties
Biological Activity
3-(3,4-Diethoxyphenyl)-1,2-oxazol-5-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features an oxazole ring substituted with a diethoxyphenyl group, which contributes to its unique biological properties. The general structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies report that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.2 | Induction of apoptosis via caspase activation |
MCF-7 (Breast) | 12.8 | Cell cycle arrest at G1 phase |
HeLa (Cervical) | 18.5 | Inhibition of proliferation |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in critical metabolic pathways, leading to reduced proliferation in cancer cells.
- Receptor Modulation : It modulates receptor activity associated with apoptosis and cell survival.
- Reactive Oxygen Species (ROS) Production : Increased ROS production contributes to oxidative stress in cancer cells, promoting cell death.
Study on Anticancer Activity
In a recent study published in Nature Communications, researchers investigated the effects of this compound on various cancer cell lines. The study demonstrated a dose-dependent inhibition of cell growth and highlighted the compound's potential as a therapeutic agent against lung and breast cancers .
Study on Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-2H-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(15)18-14-10/h5-8,14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXSTNUEQPYEFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC(=O)ON2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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